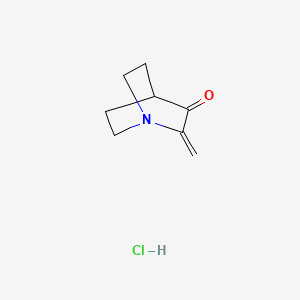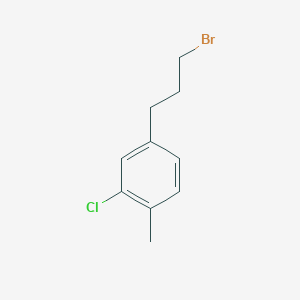![molecular formula C8H11NO2 B8713665 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL](/img/structure/B8713665.png)
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL is a heterocyclic compound that features a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydrofuro[3,2-c]pyridine derivatives . This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Pictet-Spengler reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent, and catalyst concentration.
化学反応の分析
Types of Reactions
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine: This compound shares the same core structure but lacks the methanol group.
4,5,6,7-Tetrahydrofuro[2,3-c]pyridine: A similar compound with a different ring fusion pattern.
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate: Another derivative with an ester functional group.
Uniqueness
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4,5,6,7-tetrahydrofuro[3,2-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2 |
InChIキー |
CWVREJCLIAHUPQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1OC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[isopropyl(methyl)amino]-6-nitro-1H-benzimidazole](/img/structure/B8713626.png)





![Carbamic acid, N-[[4-(diethoxymethyl)phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8713672.png)

![5-Bromo-2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B8713686.png)



